molecular formula C22H15Br2ClN2 B10934571 3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B10934571
M. Wt: 502.6 g/mol
InChI Key: YYMIVUHYHWNFLP-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on its phenyl rings, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-bromophenyl)-4-chloro-1-phenyl-1H-pyrazole: Similar structure but lacks the methyl group on the phenyl ring.

    3,5-bis(4-chlorophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole: Similar structure but has chlorine instead of bromine atoms.

    3,5-diphenyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole: Similar structure but lacks the bromine atoms.

Uniqueness

The uniqueness of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with a methyl group, provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C22H15Br2ClN2

Molecular Weight

502.6 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C22H15Br2ClN2/c1-14-2-12-19(13-3-14)27-22(16-6-10-18(24)11-7-16)20(25)21(26-27)15-4-8-17(23)9-5-15/h2-13H,1H3

InChI Key

YYMIVUHYHWNFLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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